5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine
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Overview
Description
5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine: is a heterocyclic organic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a methoxyphenyl group at the 2nd position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthyridine ring, especially at positions activated by the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as a ligand in binding studies with various biomolecules, including proteins and nucleic acids .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
5-Chloro-2-(4-methoxyphenyl)benzo[d]thiazole: This compound shares a similar methoxyphenyl group but has a different heterocyclic core, leading to distinct biological activities.
5-Chloro-2-methoxyphenylboronic acid: This compound is used in similar synthetic applications but lacks the naphthyridine ring, affecting its reactivity and applications.
Uniqueness: 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine is unique due to its naphthyridine core, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H11ClN2O |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-4-2-10(3-5-11)13-7-6-12-14(18-13)8-9-17-15(12)16/h2-9H,1H3 |
InChI Key |
IUEDEEXQSVTZOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
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